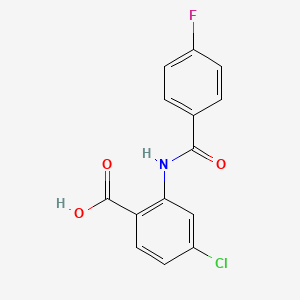

4-Chloro-2-(4-fluorobenzamido)benzoic acid

Description

Contextualization within Halogenated Benzoic Acid Derivatives Research

Halogenated benzoic acid derivatives are a well-established class of compounds in medicinal chemistry. The presence of halogen atoms, such as chlorine and fluorine, on the benzoic acid core can significantly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These derivatives serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.

The strategic placement of chloro and fluoro substituents on the aromatic ring of benzoic acid derivatives is a common strategy in drug design to modulate biological activity. For instance, the related compound, 4-chloro-2-fluorobenzoic acid, is a known precursor in the synthesis of various biologically active molecules. Similarly, 4-chloro-2-fluoro-5-nitrobenzoic acid has been utilized as a versatile starting material for the creation of diverse heterocyclic scaffolds, underscoring the synthetic utility of this class of compounds. nih.gov

Significance of Amide Linkages in Chemical Synthesis and Biological Activity

The amide bond is a cornerstone of peptide and protein chemistry and is a prevalent feature in a vast number of pharmaceuticals. Its importance in drug design stems from its remarkable stability under physiological conditions and its ability to participate in hydrogen bonding, a key interaction for molecular recognition at biological targets. The planarity of the amide group also imparts a degree of conformational rigidity to molecules, which can be advantageous for optimizing binding to specific protein pockets. The synthesis of amide bonds is a fundamental transformation in organic chemistry, with numerous reliable methods available to researchers.

Overview of the Chemical Compound's Research Relevance and Potential in Medicinal Chemistry Scaffolds

While extensive biological studies specifically on 4-Chloro-2-(4-fluorobenzamido)benzoic acid are not widely published, its structural components suggest significant potential as a scaffold in medicinal chemistry. The combination of the halogenated benzoic acid and the fluorobenzamide moieties provides a framework that can be readily modified to explore structure-activity relationships.

Researchers have synthesized derivatives of similar benzamido benzoic acids and evaluated their biological activities. For example, various 4-benzamidobenzoic acid hydrazide derivatives have been investigated as potential inhibitors of soluble epoxide hydrolase, an enzyme implicated in hypertension and inflammation. nih.gov Furthermore, derivatives of 4-(2-chloroacetamido) benzoic acid have been synthesized and explored for their potential as local anesthetic agents and for their anticancer properties. researchgate.netresearchgate.net These studies highlight the utility of the benzamido benzoic acid core in developing new therapeutic agents.

The presence of reactive sites on the this compound molecule, including the carboxylic acid group, allows for further chemical transformations, such as the formation of esters and amides, to generate libraries of new compounds for biological screening. The anti-inflammatory potential of derivatives of this scaffold is an area of particular interest, given that related compounds have shown promise in this therapeutic area.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₉ClFNO₃ |

| Molecular Weight | 293.68 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-[(4-fluorobenzoyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFNO3/c15-9-3-6-11(14(19)20)12(7-9)17-13(18)8-1-4-10(16)5-2-8/h1-7H,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLOEAQPWSUPAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization of 4 Chloro 2 4 Fluorobenzamido Benzoic Acid

Spectroscopic Analysis for Structural Elucidation

The synergistic use of NMR, IR, and MS allows for a complete and unambiguous assignment of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The expected ¹H NMR spectrum of 4-Chloro-2-(4-fluorobenzamido)benzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals for the aromatic protons on both benzene (B151609) rings, as well as signals for the amine and carboxylic acid protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) in ppm

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Carboxylic acid (-COOH) | ~13.0 | Singlet | - |

| Amide (-NH) | ~11.0 | Singlet | - |

| Aromatic CH (adjacent to -COOH) | ~8.0 | Doublet | ~8.0 |

| Aromatic CH | ~7.8 | Multiplet | - |

| Aromatic CH | ~7.6 | Multiplet | - |

| Aromatic CH | ~7.4 | Multiplet | - |

| Aromatic CH (ortho to -F) | ~7.3 | Triplet | ~8.8 |

| Aromatic CH (meta to -F) | ~8.1 | Multiplet | - |

Carbon (¹³C) NMR for Carbon Skeleton and Functional Group Confirmation

Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the carbon skeleton and the presence of key functional groups such as the carboxylic acid and amide carbonyls.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic acid (-COOH) | ~168 |

| Amide (-C=O) | ~165 |

| Aromatic C-F | ~163 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C-Cl | ~135 |

| Aromatic C-N | ~140 |

| Aromatic C-COOH | ~125 |

| Other Aromatic C | 115-135 |

Fluorine (¹⁹F) NMR for Fluorine Atom Probing

Fluorine-19 NMR is a highly sensitive technique used to probe the environment of fluorine atoms within a molecule. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the benzamido moiety. The chemical shift of this signal would be indicative of its electronic environment.

Interactive Data Table: Predicted ¹⁹F NMR Chemical Shift (δ) in ppm

| Fluorine Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-F | ~ -110 to -115 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide.

Interactive Data Table: Predicted IR Absorption Bands (cm⁻¹)

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |

| N-H stretch (Amide) | ~3300 |

| C=O stretch (Carboxylic acid) | ~1700 |

| C=O stretch (Amide) | ~1660 |

| C-N stretch | ~1300 |

| C-Cl stretch | ~750 |

| C-F stretch | ~1220 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide further structural information, with characteristic fragments arising from the cleavage of the amide bond and other susceptible bonds.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments (m/z)

| Fragment | Predicted m/z |

| [M]+ (Molecular Ion) | ~293.0 (for ³⁵Cl) and 295.0 (for ³⁷Cl) |

| [M - OH]+ | ~276.0 |

| [M - COOH]+ | ~248.0 |

| [4-fluorobenzoyl cation]+ | ~123.0 |

| [4-chlorobenzoic acid fragment]+ | ~156.0 (for ³⁵Cl) and 158.0 (for ³⁷Cl) |

Single-Crystal X-ray Crystallography Studies

A note on the presented data: As of the latest literature surveys, a complete single-crystal X-ray diffraction study for this compound has not been published. The following structural analysis is therefore based on the published crystallographic data of the closely related analog, 2-(4-chlorobenzamido)benzoic acid, which lacks the fluorine atom on the benzamido ring. This compound provides a robust model for the anticipated molecular and crystal structure.

Single-crystal X-ray diffraction analysis of the analog compound, 2-(4-chlorobenzamido)benzoic acid, reveals its definitive molecular and crystal structure. The compound crystallizes in the monoclinic system. nih.gov The fundamental crystallographic parameters determined at a temperature of 295 K are detailed in the table below. nih.gov

Interactive Data Table: Crystal Data and Structure Refinement for 2-(4-chlorobenzamido)benzoic acid

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₁₀ClNO₃ |

| Formula Weight | 275.69 |

| Crystal System | Monoclinic |

| 'a' Unit Cell Length (Å) | 26.8843 (10) |

| 'b' Unit Cell Length (Å) | 5.0367 (2) |

| 'c' Unit Cell Length (Å) | 20.9264 (12) |

| β Angle (°) | 117.489 (2) |

| Volume (ų) | 2513.7 (2) |

| Z (Molecules per unit cell) | 8 |

Data sourced from Moreno-Fuquen et al. (2015). nih.gov

The molecular structure determined from this analysis confirms the connectivity of the atoms. The molecule consists of a carboxy-substituted benzene ring linked via an amide group to a chloro-substituted benzene ring. nih.gov

The conformation of 2-(4-chlorobenzamido)benzoic acid in the solid state is characterized by significant twisting between its constituent planar groups. The central amide segment (C-C(O)-N-C) is not coplanar with either of the aromatic rings. nih.gov This twisting is quantified by the dihedral angles between the planes of the rings and the amide group.

The amide C=O bond adopts a conformation that is anti to the ortho-carboxy substituent on the adjacent benzene ring. This arrangement facilitates the formation of an intramolecular N—H⋯O hydrogen bond, which creates a stable six-membered ring motif known as an S(6) loop. nih.govdntb.gov.ua

Interactive Data Table: Key Dihedral Angles in 2-(4-chlorobenzamido)benzoic acid

| Planes Involved | Dihedral Angle (°) |

|---|---|

| Amide Segment / Carboxy-substituted Benzene Ring | 13.93 (17) |

| Amide Segment / Chloro-substituted Benzene Ring | 15.26 (15) |

Data sourced from Moreno-Fuquen et al. (2015). nih.gov

The crystal packing of 2-(4-chlorobenzamido)benzoic acid is primarily governed by strong and directional intermolecular hydrogen bonds. nih.gov The most significant of these interactions is the classic carboxylic acid O—H⋯O hydrogen bond. This interaction links two molecules together, forming a centrosymmetric dimeric aggregate. nih.govdntb.gov.ua

This dimerization results in the formation of a characteristic eight-membered ring pattern, often referred to as an {⋯HOC=O}₂ synthon. nih.gov This robust and predictable interaction is a dominant feature in the crystal structures of many benzoic acid derivatives. The O···O distance for this hydrogen bond is 2.645 (2) Å, indicative of a moderately strong interaction. nih.gov Beyond this primary dimeric formation, no other significant intermolecular interactions were reported to define the crystal structure. nih.gov

Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies focusing specifically on This compound are not publicly available. Consequently, it is not possible to provide the specific data and analysis requested for the following sections of the article outline:

Computational Chemistry and Theoretical Studies on 4 Chloro 2 4 Fluorobenzamido Benzoic Acid

Molecular Docking Investigations:No specific ligand-protein interaction profiling or target binding site investigations for 4-Chloro-2-(4-fluorobenzamido)benzoic acid were identified in the searched literature.

To fulfill the request with scientifically accurate and verifiable information, dedicated computational research on this compound would need to be performed and published. Without such source data, generating the content for the specified outline is not feasible while adhering to the required standards of accuracy and strict focus on the subject compound.

Binding Affinity Predictions and Pose Analysis

Currently, there is no publicly available research data detailing the binding affinity predictions or pose analysis for this compound. Molecular docking and simulation studies, which are standard computational techniques to predict the binding mode and affinity of a ligand to a protein target, have not been reported for this specific compound in the reviewed scientific literature. Such studies are crucial for understanding the potential biological targets and mechanism of action of a compound.

Analysis of Intermolecular Interactions using Hirshfeld Surface Analysis and Energy Frameworks

There is no published research that includes a Hirshfeld surface analysis or energy framework calculations for this compound. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal structure, providing insights into the forces that govern crystal packing. Similarly, energy framework analysis complements this by calculating the energetic contributions of these interactions. The absence of such studies indicates a gap in the understanding of the solid-state properties and intermolecular interaction patterns of this compound.

Prediction of Molecular Descriptors (e.g., TPSA, LogP, Rotatable Bonds)

Specific, experimentally validated or computationally predicted molecular descriptors for this compound are not available in dedicated public databases or peer-reviewed literature. These descriptors are fundamental in assessing the druglikeness and pharmacokinetic properties of a molecule.

For informational purposes, a general understanding of these descriptors is as follows:

Topological Polar Surface Area (TPSA): This is the sum of the surfaces of polar atoms in a molecule. It is a good predictor of drug absorption, including intestinal absorption and blood-brain barrier penetration.

LogP: This value represents the logarithm of the partition coefficient between octanol and water, indicating the lipophilicity of a compound. It influences solubility, absorption, and membrane permeability.

Rotatable Bonds: The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A higher number of rotatable bonds can impact binding affinity and bioavailability.

Without specific studies on this compound, the exact values for these and other important molecular descriptors remain undetermined.

Structure Activity Relationship Sar Studies and Mechanistic Biological Investigations of 4 Chloro 2 4 Fluorobenzamido Benzoic Acid Derivatives

Design and Synthesis of Analogs for SAR Probing

The rational design and synthesis of analogs are fundamental to understanding how different parts of the parent molecule influence its activity. For benzamidobenzoic acid derivatives, this typically involves a multi-step synthesis process. The general approach often starts with the reaction of an aminobenzoic acid with an appropriate benzoyl chloride to form the core benzamido structure. researchgate.net Further modifications, such as esterification followed by treatment with hydrazine (B178648) hydrate, can be used to introduce different functional groups, like hydrazides. nih.gov This allows for the creation of a library of compounds with varied substituents and side chains to probe the SAR.

Systematic substitution on the phenyl rings of the benzamidobenzoic acid scaffold has been a key strategy to modulate biological activity. Studies on related 4-benzamidobenzoic acid hydrazide derivatives as soluble epoxide hydrolase (sEH) inhibitors have shown that the nature and position of substituents are critical. For instance, placing a chloro substituent at the 4-position of the benzamido phenyl ring consistently leads to the most potent compounds within a series. researchgate.netnih.gov This highlights the importance of an electron-withdrawing group at this specific position for enhanced inhibitory activity against sEH. nih.gov

The following table summarizes the effect of different substituents on the benzamido ring on the sEH inhibitory activity of 4-(4-substituted-benzamido)benzoic acid hydrazide derivatives.

| Compound | Substituent (R) on Benzamido Ring | % sEH Inhibition |

| 5a | H | 25 |

| 5b | 4-OCH₃ | 31 |

| 5c | 4-Cl | 47 |

| 5d | 4-F | 29 |

| 5e | 4-NO₂ | 35 |

Data sourced from research on 4-benzamidobenzoic acid hydrazide derivatives. nih.gov

Beyond simple substitutions, researchers have explored more significant structural modifications to improve potency and pharmacokinetic properties like solubility. A notable example is the modification of the carboxylic acid side chain. In a study comparing two series of 4-benzamidobenzoic acid hydrazide derivatives, butanoic acid analogues were found to be generally more potent sEH inhibitors than the corresponding benzoic acid derivatives. nih.gov This suggests that the length and flexibility of the acidic side chain play a crucial role in the interaction with the enzyme's active site. Furthermore, the butanoic acid derivatives exhibited better water solubility, a desirable property for potential therapeutic agents. nih.gov

The table below compares the sEH inhibitory activity of benzoic acid derivatives (Series 5) with their butanoic acid analogue counterparts (Series 6).

| Benzoic Acid Derivative (Series 5) | % sEH Inhibition | Butanoic Acid Derivative (Series 6) | % sEH Inhibition |

| 5a (R=H) | 25 | 6a (R=H) | 55 |

| 5b (R=4-OCH₃) | 31 | 6b (R=4-OCH₃) | 60 |

| 5c (R=4-Cl) | 47 | 6c (R=4-Cl) | 72 |

| 5d (R=4-F) | 29 | 6d (R=4-F) | 58 |

| 5e (R=4-NO₂) | 35 | 6e (R=4-NO₂) | 65 |

Data sourced from research on 4-benzamidobenzoic acid hydrazide derivatives. nih.gov

Methodologies for Molecular Target Identification and Validation

Cellular Pathway Analysis

The cellular mechanisms through which derivatives of 4-Chloro-2-(4-fluorobenzamido)benzoic acid exert their biological effects are a subject of ongoing research. Studies on structurally related compounds suggest that these derivatives may influence a variety of cellular pathways, primarily leading to the inhibition of cell proliferation and induction of cell death in cancer cells. The key pathways implicated involve the regulation of apoptosis and cell cycle progression.

Apoptosis Induction:

Research on related chloro-substituted benzoic acid derivatives indicates a strong potential for inducing apoptosis, or programmed cell death. For instance, copper(II) complexes incorporating a 4-chloro-3-nitrobenzoic acid ligand have been shown to trigger apoptosis in human hepatocellular carcinoma (HepG2) cells. mdpi.com The mechanism of action for these related complexes involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. mdpi.com

Specifically, treatment with these complexes led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. mdpi.com This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis. Indeed, an upregulation of caspase-3 was observed in cells treated with these copper(II) complexes. mdpi.com

These findings suggest that derivatives of this compound may similarly engage the intrinsic apoptotic pathway. The presence of the chloro and fluoro substituents on the benzamido and benzoic acid rings could play a crucial role in the molecule's ability to interact with and modulate the activity of apoptotic regulatory proteins.

Cell Cycle Arrest:

In addition to inducing apoptosis, derivatives of chloro-substituted benzoic acids have been observed to interfere with the normal progression of the cell cycle. The same copper(II) complexes of 4-chloro-3-nitrobenzoic acid were found to cause an arrest of HepG2 cells in the G0/G1 phase of the cell cycle. mdpi.com This arrest prevents the cells from entering the S phase (DNA synthesis) and subsequently the M phase (mitosis), thereby halting their proliferation.

The table below summarizes the observed effects of related chloro-substituted benzoic acid derivatives on cellular pathways in HepG2 cancer cells.

| Compound Class | Cell Line | Affected Pathway | Key Molecular Events | Outcome |

| Copper(II) complexes of 4-chloro-3-nitrobenzoic acid | HepG2 | Intrinsic Apoptosis | - Downregulation of Bcl-2 - Upregulation of Bax - Upregulation of Caspase-3 | Induction of Apoptosis |

| Copper(II) complexes of 4-chloro-3-nitrobenzoic acid | HepG2 | Cell Cycle Regulation | - Accumulation of cells in G0/G1 phase | Cell Cycle Arrest |

Ion Channel Modulation:

Another potential mechanism of action for derivatives of this class of compounds is the modulation of ion channels. A structurally similar compound, 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), has been identified as a small molecule inhibitor of TMEM206, a chloride ion channel that is activated by low pH. nih.gov While this study concluded that TMEM206 inhibition by CBA did not play a significant role in acid-induced cell death in colorectal cancer cells, it highlights the potential for these types of molecules to interact with and inhibit ion channel function. nih.gov The ability to modulate ion channels could have various downstream effects on cellular signaling and homeostasis, representing another avenue for the biological activity of this compound derivatives.

The IC50 value for the inhibition of TMEM206 by CBA was determined to be 9.55 µM at a low pH. nih.gov This indicates a moderate potency for this specific interaction.

Further research is necessary to elucidate the precise cellular pathways that are directly modulated by this compound and its derivatives. However, the existing data on related compounds strongly suggest that the induction of apoptosis via modulation of the Bcl-2 protein family and the induction of cell cycle arrest are likely to be key mechanisms contributing to their potential therapeutic effects.

Chemical Applications and Scaffold Development from 4 Chloro 2 4 Fluorobenzamido Benzoic Acid

Role as a Synthetic Intermediate for Advanced Molecules

The strategic placement of reactive groups makes 4-Chloro-2-(4-fluorobenzamido)benzoic acid and its parent structures versatile intermediates in organic synthesis. The carboxylic acid group can be converted into esters, amides, or acid chlorides, while the aromatic rings can undergo further substitution reactions. Related structures, such as 4-chloro-2-fluorobenzoic acid, are well-documented as crucial precursors in the synthesis of pharmaceuticals, including the diuretic furosemide, as well as in the development of novel agrochemicals like herbicidal isoxazolecarboxamides. sigmaaldrich.comnbinno.com

The synthesis of advanced heterocyclic systems is another area where such building blocks are pivotal. For instance, the reaction of 4-aminobenzoic acid with chloroacetyl chloride yields 4-(2-chloroacetamido)benzoic acid, which can be further acylated with thionyl chloride to produce 4-(2-chloroacetamido)benzoyl chloride. researchgate.net This reactive intermediate serves as a cornerstone for constructing a variety of derivatives, including amides, esters, and imidazole (B134444) compounds, which have been explored for different biological activities. researchgate.netresearchgate.net The presence of the amide linkage and halogen substituents on the this compound scaffold provides a stable yet modifiable framework for building diverse chemical libraries aimed at drug discovery.

Development of Novel Therapeutic Scaffolds

The benzamidobenzoic acid core is a recognized "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets. This has led to its extensive use in the development of novel therapeutic agents.

The benzamidobenzoic acid framework has proven to be highly effective for designing enzyme inhibitors. By modifying the substituents on the two aromatic rings, researchers can fine-tune the molecule's affinity and selectivity for specific enzyme active sites.

A notable application is the development of inhibitors for PqsD, a key enzyme in the quorum-sensing pathway of the bacterium Pseudomonas aeruginosa. nih.gov Targeting this pathway is a promising anti-infective strategy. Studies have identified 2-benzamidobenzoic acid derivatives that potently inhibit PqsD. researchgate.netacs.org For example, a 3-chloro substituted derivative was found to strongly inhibit PqsD with an IC₅₀ value of 6.2 μM, while showing no activity against RNA polymerase, demonstrating the potential for selective inhibition. nih.gov

Another important target is the soluble epoxide hydrolase (sEH) enzyme, inhibition of which is a therapeutic strategy for managing hypertension and inflammation. nih.gov Researchers have designed and synthesized series of 4-benzamidobenzoic acid hydrazide derivatives as sEH inhibitors. nih.gov One of the most potent compounds identified was 4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid, which exhibited 72% inhibition of sEH activity, highlighting the effectiveness of this scaffold. nih.gov

| Compound Name | Target Enzyme | Key Structural Feature | Reported Activity |

|---|---|---|---|

| 3-Chloro-2-benzamidobenzoic acid derivative | PqsD (P. aeruginosa) | 3-Chloro substitution | IC₅₀ = 6.2 μM nih.gov |

| 4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid | Soluble Epoxide Hydrolase (sEH) | 4-chlorobenzamido and hydrazinyl-oxobutanoic acid moieties | 72% inhibition nih.gov |

Beyond specific enzyme inhibition, derivatives of the core benzamidobenzoic acid structure have been explored for a wide range of pharmacological activities. The inherent bioactivity of this scaffold makes it an attractive starting point for developing agents with diverse therapeutic applications.

Research into various benzoic acid derivatives has revealed significant potential in cancer therapy. preprints.org The presence of a chloro group, in particular, has been associated with potent anticancer responses in some series of compounds. preprints.org Modifications of the benzamide (B126) structure have also led to compounds evaluated for anticancer activity against various cell lines, including liver, colon, and breast cancer cells. researchgate.net

Furthermore, the scaffold has been utilized to develop compounds with other pharmacological profiles. For example, a series of 4-(2-chloroacetamido)benzoic acid derivatives were synthesized and evaluated as local anesthetic agents. researchgate.net Other studies on related benzamides have described various biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and analgesic properties, demonstrating the broad therapeutic potential of this chemical class. ontosight.ainih.gov

Applications in Biochemical Assays and Proteomics Research

In biochemical and proteomics research, small molecule inhibitors are crucial tools for probing the function of specific proteins and elucidating their roles in cellular pathways. patsnap.com Compounds derived from the benzamidobenzoic acid scaffold can serve as such chemical probes.

A closely related analog, 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), has been identified as a small molecule inhibitor of TMEM206, an acid-sensitive ion channel. nih.gov In research settings, CBA is used as a pharmacological tool in biochemical assays like patch-clamp electrophysiology to specifically block the TMEM206 channel. nih.gov This allows scientists to study the channel's function and its role in physiological processes like acid-induced cell death. The CBA scaffold is considered a promising starting point for screening and identifying even more potent and specific inhibitors of this channel. nih.gov This application demonstrates how molecules like this compound can be instrumental in functional proteomics and target validation, helping to dissect complex biological systems.

Utility in Ligand Design for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. brieflands.comnih.gov The properties of a MOF—such as its pore size, stability, and functionality—are directly determined by the choice of the metal and the organic ligand. Aromatic carboxylic acids, like benzoic acid and its derivatives, are among the most common and effective ligands used in MOF synthesis due to their ability to form strong, stable coordination bonds with metal centers. brieflands.comnih.gov

This compound possesses several features that make it a highly promising, though currently underexplored, ligand for designing novel MOFs:

Carboxylate Group: The primary binding site for coordinating with metal ions to form the framework's nodes. nih.gov

Amide Linkage: The N-H and C=O groups within the amide bond can participate in hydrogen bonding, which can direct the self-assembly process and add stability to the final 3D structure.

Aromatic Rings: The two phenyl rings provide a rigid backbone for the ligand, helping to create well-defined and porous structures.

Halogen Substituents: The chloro and fluoro groups can influence the electronic properties of the ligand and can participate in halogen bonding or other non-covalent interactions, further stabilizing the framework and potentially tuning its affinity for specific guest molecules.

Researchers have successfully used other complex benzoic acid ligands, such as 2,4-bis-(triazol-1-yl)benzoic acid, to create MOFs with unique luminescence properties and the ability to act as chemical sensors. nih.gov The combination of a metal-coordinating carboxylate group with other functional groups capable of hydrogen bonding or providing structural rigidity is a key strategy in the rational design of functional MOFs. rsc.org Therefore, the multifaceted nature of this compound makes it an excellent candidate for constructing next-generation MOFs with tailored properties for applications in gas storage, catalysis, or sensing.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Chloro-2-(4-fluorobenzamido)benzoic acid?

Methodological Answer: The synthesis typically involves a multi-step approach:

Saponification and Acidification : Start with a precursor like 6-chloro-1-isochromanone, hydrolyze under basic conditions (e.g., NaOH), and acidify to yield a chlorinated benzoic acid intermediate .

Amidation : React the intermediate with 4-fluorobenzoyl chloride in the presence of a coupling agent (e.g., DCC or EDC) to form the benzamido group.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product.

Validation : Confirm purity via HPLC (≥97%) and structural integrity via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and FT-IR (amide C=O stretch at ~1650 cm) .

Q. How is the crystal structure of this compound characterized?

Methodological Answer: X-ray Crystallography :

- Grow single crystals via slow evaporation in a solvent system (e.g., DMSO:MeOH 1:3).

- Collect diffraction data using a Cu-Kα source (λ = 1.54178 Å) at 100 K.

- Solve the structure using SHELX software; refine anisotropic displacement parameters for non-H atoms.

Key Findings : The structure reveals planar amide linkages (C-N-C=O torsion angle < 10°) and intermolecular hydrogen bonds (O-H···O, ~2.8 Å) stabilizing the lattice .

Q. What analytical techniques are used to validate functional groups in this compound?

Methodological Answer:

- FT-IR Spectroscopy : Identify carboxylic acid (-COOH, ~2500–3300 cm), amide (N-H stretch ~3300 cm; C=O ~1650 cm), and aryl halide (C-Cl ~550 cm) .

- NMR Spectroscopy :

- -NMR: Aromatic protons (δ 7.2–8.1 ppm), amide NH (δ ~10 ppm).

- -NMR: Carboxylic acid (δ ~170 ppm), amide carbonyl (δ ~165 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error.

Advanced Research Questions

Q. How can the compound’s interaction with TRPM4 ion channels be investigated?

Methodological Answer:

- Cryo-EM Binding Studies :

- Incubate TRPM4 protein with this compound (10 mM stock in DMSO) at 1:10 molar ratio.

- Use a 300 keV Titan Krios microscope to collect ~10,000 micrographs; reconstruct density maps at 3.0 Å resolution to identify binding pockets .

- Patch Clamp Electrophysiology :

Q. How to resolve contradictions in structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Computational Docking (AutoDock Vina) : Compare binding affinities of derivatives (e.g., chloro vs. fluoro substituents) to TRPM4 (PDB: 6BC7). Prioritize derivatives with ΔG < -8 kcal/mol.

- Meta-Analysis of IC Data : Use ANOVA to assess statistical significance (p < 0.05) across studies. For example, 4-fluoro substitution may enhance potency 3-fold vs. 4-chloro analogs .

- Synchrotron XRD : Resolve steric clashes in co-crystal structures of low-activity derivatives .

Q. What strategies optimize binding affinity through substituent modifications?

Methodological Answer:

- Substituent Screening :

- Synthesize analogs with electron-withdrawing groups (e.g., -CF, -NO) at the benzamido position to enhance H-bonding.

- Test inhibitory efficacy via high-throughput fluorometric assays (Ca-sensitive dyes, FLIPR).

- Pharmacophore Modeling (MOE Software) : Define essential features: (1) carboxylic acid (H-bond donor), (2) chloro substituent (hydrophobic pocket), (3) fluorobenzamido (π-π stacking) .

- In Vivo Validation : Administer top candidates (10 mg/kg, i.p.) in rodent models of TRPM4-linked pathologies (e.g., stroke or arrhythmia). Monitor biomarker changes (e.g., serum troponin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.